1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine
Overview
Description
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine is a complex organic compound with a piperidine core It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperidine Core: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Substitution Reactions: The phenyl ring is introduced through substitution reactions, often involving Suzuki-Miyaura coupling reactions.
Introduction of the Cyano Group: The cyano group can be introduced using cyanation reactions, typically involving reagents like copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups in the molecule.
Substitution: The phenyl ring and other substituents can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine involves its interaction with specific molecular targets. The cyano group and the substituted phenyl ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-cyano-4-phenylpiperidine: Lacks the cyclopentyloxy and methoxy substituents on the phenyl ring.
1-Boc-4-cyano-4-(4-methoxyphenyl)piperidine: Similar structure but without the cyclopentyloxy group.
1-Boc-4-cyano-4-(3-cyclopentyloxyphenyl)piperidine: Similar structure but without the methoxy group.
Uniqueness
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine is unique due to the presence of both cyclopentyloxy and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-22(2,3)29-21(26)25-13-11-23(16-24,12-14-25)17-9-10-19(27-4)20(15-17)28-18-7-5-6-8-18/h9-10,15,18H,5-8,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPROUWETCXMTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678166 | |
Record name | tert-Butyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401518-12-5 | |
Record name | tert-Butyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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